molecular formula C16H27NO2 B5220550 N-butyl-5-(3-methoxyphenoxy)pentan-1-amine

N-butyl-5-(3-methoxyphenoxy)pentan-1-amine

Cat. No.: B5220550
M. Wt: 265.39 g/mol
InChI Key: KXTZXIWPMLDECT-UHFFFAOYSA-N
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Description

N-butyl-5-(3-methoxyphenoxy)pentan-1-amine is an organic compound that belongs to the class of amines It features a pentan-1-amine backbone with a butyl group and a 3-methoxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(3-methoxyphenoxy)pentan-1-amine typically involves the reaction of 3-methoxyphenol with an appropriate alkyl halide to form the 3-methoxyphenoxy intermediate. This intermediate is then reacted with a butylamine derivative under suitable conditions to yield the final product. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxy benzotriazole (HOBt) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as flash chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(3-methoxyphenoxy)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different degrees of hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, alcohols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-butyl-5-(3-methoxyphenoxy)pentan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-butyl-5-(3-methoxyphenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as amine receptors. The compound can bind to these receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-butyl-5-(3-methoxyphenoxy)pentan-1-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxyphenoxy group can enhance its interactions with certain molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-butyl-5-(3-methoxyphenoxy)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-3-4-11-17-12-6-5-7-13-19-16-10-8-9-15(14-16)18-2/h8-10,14,17H,3-7,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTZXIWPMLDECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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